molecular formula C7H3Cl2F3 B146526 3,4-Dichlorobenzotrifluoride CAS No. 328-84-7

3,4-Dichlorobenzotrifluoride

Cat. No. B146526
Key on ui cas rn: 328-84-7
M. Wt: 215 g/mol
InChI Key: XILPLWOGHPSJBK-UHFFFAOYSA-N
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Patent
US04220468

Procedure details

To a 300 ml. 3-necked flask fitted with a magnetic stirring bar, condenser, drying tube and thermometer is charged the solid from above dimethylsulfoxide (100 ml), 3,4-dichlorobenzotrifluoride (21.5 g. 0.10 mole) and anhydrous potassium carbonate (5.0 g) to asure an alkaline pH. The reaction temperature is taken rapidly to 138°-44° C. while vigorous stirring is maintained. After 4 hours a significant conversion is realized and heating is continued overnight (total 22 hrs.). The reaction mixture is then cooled to room temperature and poured into water (1000 ml) and the aqueous reaction mixture extracted with CCl4 (200 ml). The aqueous layer is then decanted and acidified to pH 1 with concentrated hydrochloric acid. The white solid that precipitated is collected by filtration and vacuum dried at 60° C. overnight to give 27 g of an off-white solid 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (85% yield), mp 124°-5° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:10][C:11]=1Cl.[C:17](=[O:20])([O-])[O-:18].[K+].[K+].[OH2:23]>>[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:10][C:11]=1[O:23][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][CH:7]=1)[C:17]([OH:18])=[O:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask fitted with a magnetic stirring bar, condenser
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
is taken rapidly to 138°-44° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
is continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(total 22 hrs.)
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous reaction mixture extracted with CCl4 (200 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is then decanted
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated
FILTRATION
Type
FILTRATION
Details
is collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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